molecular formula C24H17Br2N3O6 B14949882 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B14949882
M. Wt: 603.2 g/mol
InChI Key: JFXHKKXBDKWQEO-KTEIVBOZSA-N
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Description

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dibromo-dihydroxybenzylidene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the dibromo-dihydroxybenzylidene moiety through a series of condensation and substitution reactions. The final step involves the formation of the benzamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dichloro-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
  • N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-difluoro-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Uniqueness

N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to the presence of the dibromo-dihydroxybenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C24H17Br2N3O6

Molecular Weight

603.2 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H17Br2N3O6/c25-16-10-15(21(30)20(26)22(16)31)11-27-29-24(33)17(28-23(32)14-4-2-1-3-5-14)8-13-6-7-18-19(9-13)35-12-34-18/h1-11,30-31H,12H2,(H,28,32)(H,29,33)/b17-8+,27-11+

InChI Key

JFXHKKXBDKWQEO-KTEIVBOZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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